6-(4-methoxyphenyl)-7-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine
Description
This compound belongs to the chromeno-tetrazolo-pyrimidine family, characterized by a fused tetracyclic core structure. Key features include:
- Substituents: A 4-methoxyphenyl group at position 6 and a pyridin-3-yl group at position 6.
Properties
IUPAC Name |
9-(4-methoxyphenyl)-11-pyridin-3-yl-8-oxa-12,13,14,15,17-pentazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,15-hexaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N6O2/c1-30-16-10-8-14(9-11-16)22-19-20(17-6-2-3-7-18(17)31-22)25-23-26-27-28-29(23)21(19)15-5-4-12-24-13-15/h2-13,21-22H,1H3,(H,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABOWBLXWPOPPRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4O2)NC5=NN=NN5C3C6=CN=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-(4-methoxyphenyl)-7-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine is a member of a class of heterocyclic compounds known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and data.
Overview of Biological Activities
Compounds containing chromene and pyrimidine moieties have been extensively studied due to their potential therapeutic effects. The biological activities reported for similar compounds include:
- Anticancer
- Antimicrobial
- Antioxidant
- Anti-inflammatory
- Antiviral
The biological activities of chromeno[4,3-d]pyrimidines are attributed to various mechanisms, including:
- Inhibition of key enzymes : Many derivatives inhibit enzymes such as aldose reductase and cyclooxygenase (COX), which are involved in inflammatory and cancerous processes.
- Cell cycle modulation : Some studies indicate that these compounds can induce apoptosis in cancer cells by affecting cell cycle distribution.
- Antioxidant properties : The presence of specific substituents enhances the radical scavenging ability, contributing to their antioxidant capacity.
Case Studies and Research Findings
-
Anticancer Activity :
A study evaluated the anticancer potential of a series of pyrimidine derivatives, including those with chromene structures. The most active compounds demonstrated IC50 values in low micromolar ranges against various cancer cell lines, indicating significant antiproliferative effects . -
Antimicrobial Activity :
Research on fused heterocyclic compounds revealed promising antimicrobial properties against pathogenic strains such as Staphylococcus aureus and Escherichia coli. Compounds were tested using standard disk diffusion methods, and some exhibited notable inhibition zones compared to control antibiotics . -
Antioxidant Activity :
The antioxidant capacity was assessed using the DPPH radical scavenging method. Compounds similar to this compound showed scavenging activity greater than that of ascorbic acid, highlighting their potential as antioxidant agents .
Structure-Activity Relationship (SAR)
The activity of pyrimidine derivatives is significantly influenced by the position and nature of substituents on the pyrimidine ring. For instance:
| Substituent Position | Biological Activity | Observations |
|---|---|---|
| 2-position | Increased anticancer | Enhances binding affinity to target proteins |
| 4-position | Antimicrobial effects | Greater inhibition observed against pathogens |
| 5-position | Antioxidant properties | Improved radical scavenging capabilities |
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of the chromeno-tetrazolo-pyrimidine structure exhibit promising antibacterial and antifungal properties. In vitro studies have demonstrated that these compounds can inhibit the growth of various pathogenic bacteria and fungi. For instance, the zone of inhibition measurements indicated significant antimicrobial efficacy against strains such as Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The compound shows potential as an anticancer agent. Several studies have reported that related compounds in the pyrazolo[1,5-a]pyrimidine family possess cytotoxic effects against cancer cell lines. The mechanism often involves the inhibition of specific kinases that are crucial for cancer cell proliferation .
Anti-inflammatory Effects
Preliminary studies suggest that this compound may also exhibit anti-inflammatory properties. Compounds with similar structures have been shown to reduce inflammation markers in various models, indicating potential therapeutic applications in treating inflammatory diseases .
Case Studies
Chemical Reactions Analysis
Chemical Reactivity
The compound’s reactivity stems from its nitrogen-rich heterocyclic core and substituents (4-methoxyphenyl, pyridin-3-yl). Potential reaction pathways include:
Substitution Reactions
-
Nucleophilic Aromatic Substitution : The pyridyl group may undergo electrophilic substitution, especially under acidic conditions, due to its electron-deficient nature.
-
Methoxy Group Reactivity : The methoxyphenyl moiety could participate in demethylation or oxidative coupling reactions under specific conditions (e.g., H₂O₂, acid).
Coupling Reactions
-
Sonogashira Coupling : The pyridyl group may enable cross-coupling with alkynes to form extended π-systems, though experimental validation is required.
-
Nucleophilic Attack : The tetrazolo-pyrimidine core’s electron-deficient sites may react with nucleophiles (e.g., amines, thiols) to form functionalized derivatives.
Cyclization and Ring Expansion
-
Intramolecular Cyclization : The chromeno-tetrazolo framework may undergo further cyclization if additional reactive sites are present, though steric hindrance from bulky substituents could limit this.
Analytical Characterization
The compound’s structural integrity and reaction outcomes are typically confirmed using:
| Technique | Purpose |
|---|---|
| NMR Spectroscopy | Determination of proton and carbon environments |
| Mass Spectrometry | Molecular weight confirmation (m/z ≈ 442 g/mol) |
| Infrared Spectroscopy | Detection of functional groups (e.g., C=O, N–H) |
| HPLC/UPLC | Quantification of purity and reaction yield |
Structural Features Influencing Reactivity
| Functional Group | Impact on Reactivity |
|---|---|
| Pyridin-3-yl Moiety | Electron-deficient, prone to electrophilic substitution |
| 4-Methoxyphenyl Group | Electron-donating, stabilizes intermediates |
| Tetrazolo-Pyrimidine Core | Highly conjugated, susceptible to nucleophilic attack |
References : EvitaChem product specifications and synthesis methodologies. Reviews on aminoazole-based heterocycle synthesis.
Comparison with Similar Compounds
Structural and Substituent Variations
The table below compares the target compound with key analogs from literature:
Key Observations
Substituent Effects: Methoxy positioning: The target compound’s 4-methoxyphenyl group (para-substitution) contrasts with CID 3570461’s 2-methoxyphenyl (ortho-substitution). Para-substitution typically improves planarity and enhances π-π stacking in biological targets compared to sterically hindered ortho-substituents . Pyridine vs.
Synthetic Pathways: Multicomponent reactions (e.g., ) are common for pyrimidine derivatives, often involving aldehydes, cyanoacetates, and amines under reflux conditions . Chlorination () and aroylation () are used to introduce halogens or aryl groups, which may enhance stability or bioactivity .
Biological Relevance: Antimicrobial activity in benzo[h]chromeno derivatives () correlates with halogen substitution (e.g., 4-Cl, 4-Br), suggesting that electron-withdrawing groups enhance efficacy . The target compound’s pyridine group may mimic bioactive heterocycles in pharmaceuticals, though specific activity data are unavailable.
Physicochemical Properties: Molecular formulas (e.g., CID 3570461: C₂₆H₂₂N₄O₂) indicate higher hydrophobicity compared to pyrazolo-pyrimidines like 10a (C₂₈H₂₃N₇O₂), which contains polar cyano and carboxamide groups .
Q & A
Basic: What are the common synthetic routes for preparing this compound?
The synthesis involves multi-step strategies, typically starting with the construction of the fused chromeno-tetrazolo-pyrimidine core. Key steps include:
- Cyclization reactions to form the pyrimidine ring, often using precursors like aminopyrroles or pyrazolo derivatives under reflux conditions (e.g., ethanol or DMF as solvents) .
- Coupling reactions to introduce substituents (e.g., 4-methoxyphenyl or pyridinyl groups) via nucleophilic substitution or metal-catalyzed cross-coupling .
- Tetrazolo ring formation through diazotization or [3+2] cycloaddition, requiring precise temperature control (0–5°C for diazonium salt stability) .
Critical reagents include dichloromethane or ethanol as solvents, and catalysts like Pd(PPh₃)₄ for coupling steps. Purity is confirmed via TLC and recrystallization .
Basic: Which spectroscopic techniques are critical for characterizing this compound?
- 1H/13C NMR : Resolves substituent patterns (e.g., methoxy protons at ~3.8 ppm, aromatic protons in pyridinyl groups) and confirms ring fusion .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for [M+H]+ ions) and fragmentation patterns .
- X-ray Crystallography : Determines absolute configuration and intermolecular interactions (e.g., hydrogen bonding in crystal packing) .
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretches at ~1700 cm⁻¹ in related analogs) .
Advanced: How can reaction conditions be optimized to improve yield in the final synthetic step?
- Temperature Control : Lower temperatures (e.g., 0–5°C) minimize side reactions during diazotization .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates in cyclization steps .
- Catalyst Loading : Pd-based catalysts (0.5–1 mol%) balance efficiency and cost in cross-coupling .
- Real-Time Monitoring : HPLC or TLC tracks reaction progress, enabling timely quenching to avoid over-reaction .
Advanced: What strategies resolve contradictions in biological activity data across studies?
- Assay Standardization : Use validated cell lines (e.g., HEK293 for kinase assays) and control for pH/temperature variability .
- Purity Verification : Ensure >95% purity via HPLC and elemental analysis to exclude impurities as confounding factors .
- Structural Analog Testing : Compare activities of derivatives (e.g., chloro vs. methoxy substituents) to isolate substituent effects .
Advanced: How does the substitution pattern influence biological activity?
- Methoxy Groups : Enhance solubility and membrane permeability but may reduce affinity for hydrophobic binding pockets .
- Pyridinyl Rings : Participate in π-π stacking with target proteins (e.g., kinase ATP-binding sites), as seen in pyrrolo-pyrimidine inhibitors .
- Chlorine Substituents : Increase electrophilicity, improving covalent binding to cysteine residues in enzymes .
Advanced: What computational methods predict interactions with biological targets?
- Molecular Docking : Models ligand-receptor binding using software like AutoDock Vina, validated against X-ray structures .
- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories (e.g., GROMACS/AMBER) .
- QSAR Models : Relate substituent electronic parameters (Hammett σ) to activity trends .
Basic: What purification techniques are recommended post-synthesis?
- Column Chromatography : Silica gel with gradient elution (hexane/EtOAc) separates regioisomers .
- Recrystallization : Ethanol/water mixtures yield high-purity crystals for X-ray analysis .
- Size-Exclusion Chromatography : Removes polymeric byproducts in large-scale syntheses .
Advanced: How to address solubility issues in pharmacological assays?
- Co-Solvents : Use DMSO (≤1% v/v) or β-cyclodextrin to enhance aqueous solubility without cytotoxicity .
- Prodrug Design : Introduce hydrolyzable esters (e.g., acetyl groups) that convert to active forms in vivo .
- Salt Formation : Prepare hydrochloride salts via HCl gas treatment to improve crystallinity and dissolution .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
